(-)-Anatabine

Beschreibung

Anatabine has been reported in Nicotiana suaveolens, Nicotiana tomentosa, and other organisms with data available.

Anatabine is an alkaloid found in low concentrations in plants in the Solanaceae family, which includes tobacco and tomato plants, with potential nicotine mimetic and anti-inflammatory activities. Following oral administration, anatabine may mimic the neurological effects of nicotine exposure. This agent may not have the addictive properties of nicotine; therefore, it may be appropriate for use in treating nicotine withdrawal symptoms during smoking cessation. Anatabine may also exert its anti-inflammatory effect by the inhibition of the signal transducer and activator of transcription 3 (STAT3) which then prevents the activation of the nuclear factor kappa B (NF-kB), which is a key regulator of proinflammatory cytokine release. Urine concentrations of anatabine can be used to assess the extent of tobacco use.

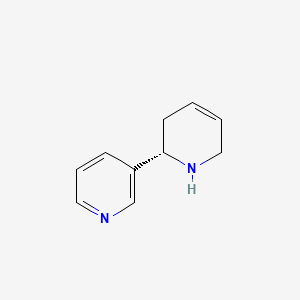

alkaloid found in tobacco; structure

Eigenschaften

IUPAC Name |

3-[(2S)-1,2,3,6-tetrahydropyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPPBXUYQGUQHE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCNC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CCN[C@@H]1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016110 | |

| Record name | (-)-Anatabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Anatabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

145.5 °C | |

| Record name | Anatabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL | |

| Record name | Anatabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

581-49-7 | |

| Record name | (-)-Anatabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anatabine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Anatabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANATABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PP654XB7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Anatabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Biological activity of (-)-Anatabine enantiomers

An in-depth technical guide on the core biological activity of (-)-Anatabine enantiomers for researchers, scientists, and drug development professionals.

Executive Summary

Anatabine, a minor alkaloid found in plants of the Solanaceae family, has emerged as a molecule of significant interest due to its diverse biological activities, particularly its potent anti-inflammatory and neuroprotective properties.[1][2] As a chiral molecule, anatabine exists in two enantiomeric forms: (R)-(+)-anatabine and (S)-(-)-anatabine. Emerging research indicates stereoselective differences in their pharmacological profiles, particularly in their interactions with nicotinic acetylcholine receptors (nAChRs), which are key mediators of anatabine's effects.[3][4] This document provides a comprehensive technical overview of the biological activities of anatabine enantiomers, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Biological Activities and Mechanisms of Action

Anatabine's biological effects are multifaceted, primarily revolving around its anti-inflammatory and neuromodulatory actions. These effects are largely attributed to its interaction with nAChRs and subsequent modulation of key intracellular signaling pathways.

Anti-Inflammatory Activity

Anatabine demonstrates robust anti-inflammatory properties both in vitro and in vivo.[1][5] The mechanism is primarily linked to the modulation of central inflammatory signaling pathways.

-

Inhibition of Pro-Inflammatory Cytokines: Anatabine dose-dependently reduces the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α), in various inflammatory models.[1][6] Conversely, it has been shown to elevate levels of the anti-inflammatory cytokine IL-10.[7]

-

Modulation of NF-κB and STAT3 Signaling: A primary mechanism for anatabine's anti-inflammatory effect is the inhibition of the transcription factors NF-κB (nuclear factor-kappa B) and STAT3 (signal transducer and activator of transcription 3).[7] Anatabine treatment opposes the phosphorylation of STAT3 and reduces the activation of NF-κB, which are critical for the transcription of many pro-inflammatory genes.[1][6][8] This action is believed to be downstream of its interaction with the α7 nAChR, a key component of the cholinergic anti-inflammatory pathway.[1]

-

NRF2 Pathway Activation: Recent systems biology approaches have identified anatabine as an activator of the Nuclear factor-erythroid factor 2-related factor 2 (NRF2).[7] NRF2 is a master regulator of antioxidant responses. Its activation can lead to the attenuation of inflammation, partly through the inhibition of the NF-κB signaling pathway.[7] Anatabine treatment also results in the activation of MAPK signaling, which may be involved in its mechanism of action.

Neuromodulatory and Neuroprotective Effects

Anatabine's interaction with nAChRs also underpins its effects on the central nervous system, with significant implications for neurodegenerative diseases like Alzheimer's.

-

Alzheimer's Disease Pathology: In transgenic mouse models of Alzheimer's disease, anatabine has been shown to lower the production of amyloid-beta (Aβ) peptides (Aβ₁₋₄₀ and Aβ₁₋₄₂).[9] The mechanism involves the downregulation of BACE1, the rate-limiting enzyme for Aβ production.[10] This is achieved through the anatabine-mediated inhibition of NF-κB, which is a known transcriptional regulator of the BACE1 gene.[10][9] Furthermore, chronic treatment reduces neuroinflammation, microgliosis, and β-amyloidosis.

-

Nicotine Self-Administration: Anatabine has been observed to significantly decrease nicotine self-administration in animal models, suggesting it may act as an agonist medication for nicotine addiction.[11] It appears to have low abuse liability, as it does not maintain self-administration at levels above saline.[11][12]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Anatabine - Wikipedia [en.wikipedia.org]

- 3. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Effects of Dietary Supplementation with the Solanaceae Plant Alkaloid Anatabine on Joint Pain and Stiffness: Results from an Internet-Based Survey Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systems biology reveals anatabine to be an NRF2 activator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic Anatabine Treatment Reduces Alzheimer's Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anatabine lowers Alzheimer's Aβ production in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apa.org [apa.org]

- 12. researchgate.net [researchgate.net]

The Unseen Influencers: A Technical Guide to the Pharmacological Properties of Minor Tobacco Alkaloids

For Researchers, Scientists, and Drug Development Professionals

While nicotine is the most notorious and abundant alkaloid in tobacco, a complex mixture of structurally related minor alkaloids contributes significantly to the multifaceted pharmacological effects of tobacco products. These compounds, though present in smaller quantities, possess unique pharmacological profiles, interacting with various nicotinic acetylcholine receptor (nAChR) subtypes and other neuronal targets. Understanding their individual and synergistic actions is crucial for developing novel therapeutics for nicotine addiction, neurodegenerative disorders, and obesity, as well as for accurately assessing the addictive potential and toxicity of tobacco products.

This technical guide provides an in-depth analysis of the pharmacological properties of key minor tobacco alkaloids, including nornicotine, anabasine, anatabine, cotinine, and myosmine. It summarizes their binding affinities and functional potencies at various nAChR subtypes, details their effects on neurotransmitter systems, and presents their influence on behavior. The information is presented through comprehensive data tables, detailed experimental methodologies, and illustrative diagrams of relevant signaling pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Minor tobacco alkaloids exert their primary effects through interaction with nAChRs, which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems.[1][2][3][4] These receptors are pentameric structures composed of various combinations of α (α2-α10) and β (β2-β4) subunits, leading to a diversity of receptor subtypes with distinct pharmacological and physiological properties.[1] The most abundant and well-characterized subtypes in the brain are the α4β2 and α7 nAChRs.[1]

The binding affinity and functional activity of minor tobacco alkaloids at these receptor subtypes vary significantly, contributing to their diverse pharmacological profiles.

Binding Affinities and Potencies

The following tables summarize the binding affinities (Ki), inhibitory concentrations (IC50), and effective concentrations (EC50) of several minor tobacco alkaloids at various nAChR subtypes. This quantitative data allows for a direct comparison of their potency and selectivity.

Table 1: Binding Affinity (Ki) of Minor Tobacco Alkaloids for nAChR Subtypes

| Alkaloid | nAChR Subtype | Ki (nM) | Species | Reference |

| AK1 | α3β4 | 2.28 | Not Specified | [5] |

| AK3 | α3β4 | 3.18 | Not Specified | [5] |

| (S)-QND8 | α3β4 | 2.48 | Not Specified | [5] |

| (S)-T2 | α3β4 | 2.25 | Not Specified | [5] |

| AT-1001 | α3β4 | 2.60 | Not Specified | [5] |

| AK2 | α3β4 | 601 | Not Specified | [5] |

| AK4 | α3β4 | 112 | Not Specified | [5] |

Table 2: Inhibitory Concentration (IC50) of Minor Tobacco Alkaloids at α4β2 nAChRs

| Alkaloid | IC50 (µM) | Species | Reference |

| Nicotine | 0.04 ± 0.002 | Not Specified | [1] |

| Anatabine | 0.7 ± 0.1 | Not Specified | [1] |

| Methylanatabine | 0.9 ± 0.2 | Not Specified | [1] |

| Cotinine | 9.9 ± 3.6 | Not Specified | [1] |

Table 3: Effective Concentration (EC50) of Minor Tobacco Alkaloids for Dopamine Release and nAChR Subtypes

| Alkaloid | Target | EC50 (µM) | Species | Reference |

| S(-)-Nicotine | [3H]Dopamine Release | 3.0 ± 2.2 | Rat | [6] |

| (+/-)-Nornicotine | [3H]Dopamine Release | 6.7 ± 2.1 | Rat | [6] |

| Anabaseine | [3H]Dopamine Release | 15.4 ± 6.1 | Rat | [6] |

| S(-)-N-methylanabasine | [3H]Dopamine Release | 16.3 ± 4.7 | Rat | [6] |

| S(-)-Anabasine | [3H]Dopamine Release | 19.3 ± 3.2 | Rat | [6] |

| Anatabine | α3β4 nAChR | 70.6 ± 8.2 | Not Specified | [7] |

| Anatabine | α4β2 nAChR | 6.1 ± 1.4 | Not Specified | [7] |

| Anatabine | α6/3β2β3 nAChR | 3.6 ± 0.3 | Not Specified | [7] |

| Anatabine | α7 nAChR | 158.5 ± 11.4 | Not Specified | [7] |

Neurochemical Effects: Dopamine Release

A key mechanism underlying the reinforcing properties of nicotine and other tobacco alkaloids is their ability to increase dopamine release in the nucleus accumbens (NAc), a critical brain region in the reward pathway.[8] This effect is primarily mediated by the activation of nAChRs on dopamine neurons in the ventral tegmental area (VTA).[8]

Studies have shown that minor tobacco alkaloids, including anatabine and myosmine, also increase dopamine release in the NAc of adult rats.[8] However, the efficacy of these alkaloids in stimulating dopamine release can differ from that of nicotine and may be age-dependent, with some alkaloids showing effects in adults but not adolescents.[8]

The following diagram illustrates the general signaling pathway for nAChR-mediated dopamine release.

References

- 1. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minor alkaloids of tobacco release [3H]dopamine from superfused rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tobacco’s minor alkaloids: effects on place conditioning and nucleus accumbens dopamine release in adult and adolescent rats - PMC [pmc.ncbi.nlm.nih.gov]

The Alkaloid Anatabine: A Technical Guide to its Discovery, History, and Scientific Investigation

An in-depth technical guide or whitepaper on the core.

Introduction

Anatabine is a minor pyridine alkaloid naturally found in plants of the Solanaceae family, which includes tobacco, tomatoes, peppers, and eggplants.[1][2][3][4] While nicotine constitutes approximately 90% of the total alkaloid content in commercial tobacco, anatabine, along with nornicotine and anabasine, makes up the remainder.[1] Initially viewed as a simple biomarker for tobacco use, research into anatabine has unveiled a range of pharmacologically significant anti-inflammatory and neuromodulatory properties. This has spurred investigations into its therapeutic potential for a variety of chronic inflammatory and neurodegenerative diseases.

This technical guide provides a comprehensive overview of anatabine, from its initial discovery to the current understanding of its mechanisms of action and its effects in preclinical and clinical studies. It is intended for researchers, scientists, and drug development professionals interested in the scientific journey and therapeutic promise of this natural compound.

Discovery and History

Anatabine, with the chemical formula C₁₀H₁₂N₂, is structurally similar to nicotine and exists as two enantiomers, (S)-(-) and (R)-(+).[2][3] It is one of several minor alkaloids present in tobacco and other Solanaceae plants, where it is believed to be part of the plant's natural defense system against insects.[1] For many years, the primary interest in anatabine was its utility as a specific biomarker to distinguish tobacco users from individuals using nicotine replacement therapy, as it is present in tobacco products but not in pharmaceutical nicotine preparations.[5][6]

In the early 2010s, scientific interest in anatabine's intrinsic biological activity began to grow. Researchers started investigating its potential pharmacological effects, largely driven by the known anti-inflammatory properties of other cholinergic agonists like nicotine.[7] This shift in focus led to a series of key preclinical studies that demonstrated anatabine's potent anti-inflammatory effects in various disease models, including Alzheimer's disease, autoimmune thyroiditis, and multiple sclerosis.[3][7][8] These foundational studies established anatabine as a compound of significant therapeutic interest, distinct from its better-known relative, nicotine.

Molecular Mechanisms of Action

Anatabine exerts its biological effects through the modulation of several key signaling pathways involved in inflammation and cellular stress responses. Unlike nicotine, which is known for its addictive properties, anatabine may offer a safer profile for therapeutic use.[2]

Inhibition of Pro-inflammatory Transcription Factors: NF-κB and STAT3

A primary mechanism underlying anatabine's anti-inflammatory activity is its ability to inhibit the activation of two critical transcription factors: Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[3][9]

-

NF-κB Pathway: In response to inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the NF-κB p65 subunit is translocated to the nucleus, where it drives the transcription of pro-inflammatory genes, including various cytokines and enzymes like COX-2.[10][11] Anatabine has been shown to prevent the phosphorylation of p65, thereby inhibiting its activation and subsequent downstream inflammatory cascade.[7][10]

-

STAT3 Pathway: The STAT3 pathway is another crucial regulator of inflammatory responses. Following stimulation by cytokines or LPS, STAT3 is phosphorylated, leading to its dimerization and translocation to the nucleus to induce the expression of inflammatory genes.[7] Anatabine effectively inhibits this phosphorylation step, thus blocking STAT3-mediated inflammation.[1][7][12] This inhibitory effect has been observed both in vitro in various cell lines and in vivo in animal models of inflammation.[7][13]

Activation of the NRF2 Pathway

Recent systems biology approaches have identified anatabine as a potent activator of the Nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway.[9] NRF2 is a key transcription factor that regulates cellular defense against oxidative stress and inflammation. Under normal conditions, NRF2 is targeted for degradation by KEAP1. Anatabine treatment promotes the translocation of NRF2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes. The activation of NRF2 is linked to the inhibition of NF-κB signaling, representing a dual mechanism for anatabine's anti-inflammatory effects.[9] Interestingly, while other tobacco alkaloids like nicotine can activate nicotinic receptors, they do not activate the NRF2 pathway, highlighting a unique mechanism for anatabine.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Anatabine, like nicotine, is an agonist at certain nicotinic acetylcholine receptors (nAChRs).[1] It has been shown to activate both α4β2 and α7 nAChRs.[9][14] The α7 nAChR is particularly relevant to inflammation, as its activation is known to mediate the "cholinergic anti-inflammatory pathway." While this receptor interaction is a plausible contributor to anatabine's effects, studies have shown that anatabine's ability to activate NRF2 is independent of this mechanism, suggesting a multi-faceted mode of action. Pharmacological comparisons have shown that isomers of anatabine and the related compound isoanatabine have differing efficacies at α4β2 and α7 nAChRs, which may be useful in developing more selective therapeutic agents.[15][16]

Research in Disease Models

Anatabine's therapeutic potential has been explored in a range of preclinical and clinical settings, with promising results in diseases characterized by chronic inflammation and neurodegeneration.

Alzheimer's Disease (AD)

Neuroinflammation and the accumulation of amyloid-beta (Aβ) plaques are hallmarks of AD. Anatabine has been shown to address both pathologies in transgenic mouse models of the disease.

-

Reduction of Aβ Production: Anatabine lowers the production of Aβ₁₋₄₀ and Aβ₁₋₄₂ in vitro and in vivo.[17][18] This effect is mediated through the inhibition of NF-κB, which in turn downregulates the transcription of Beta-secretase 1 (BACE1), the rate-limiting enzyme for Aβ production.[11][18]

-

Anti-Neuroinflammatory Effects: Chronic oral treatment with anatabine reduces microgliosis (the activation of microglia, the brain's immune cells) and the expression of pro-inflammatory genes like iNOS and Cox-2 in the brains of AD mice.[7][11][13] This is linked to its inhibition of STAT3 and NF-κB activation in the brain.[11][13]

-

Behavioral Improvements: In addition to reducing pathology, chronic anatabine treatment has been shown to alleviate social interaction and memory deficits in AD mouse models.[13]

| Study Type | Model | Anatabine Dosage | Key Findings | Reference |

| In Vivo | Tg PS1/APPswe Mice | 10 and 20 mg/kg/day (oral) | Reduced brain Aβ burden; Decreased microgliosis; Reduced STAT3 & NF-κB activation; Alleviated behavioral deficits. | [11][13] |

| In Vivo | Tg APPsw Mice | Acute Treatment | Significantly lowered brain soluble Aβ₁₋₄₀ and Aβ₁₋₄₂ levels. | [7][18] |

| In Vitro | SH-SY5Y Cells (APP expressing) | Dose-dependent | Lowered Aβ₁₋₄₀ and Aβ₁₋₄₂ production; Inhibited BACE1 transcription. | [18] |

Autoimmune Thyroiditis (Hashimoto's Thyroiditis)

Given that smoking has been epidemiologically linked to a lower prevalence of Hashimoto's thyroiditis, researchers investigated anatabine as a non-addictive component that might confer this protection.[8][19][20]

-

Preclinical Model: In a mouse model of experimental autoimmune thyroiditis (EAT), oral anatabine reduced both the incidence and severity of thyroid inflammation.[8][21] It also lowered levels of thyroglobulin antibodies (TgAbs) and improved the recovery of thyroid function.[8][21] In vitro, anatabine suppressed the production of iNOS and COX-2 by macrophages in a dose-dependent manner.[8][21]

-

Clinical Trial: A randomized, double-blind, placebo-controlled trial in patients with Hashimoto's thyroiditis was conducted.[20] Patients receiving anatabine supplementation (9-24 mg/day for 3 months) showed a significant reduction in absolute serum TgAb levels compared to the placebo group.[20] This study provided the first human evidence of anatabine's immunomodulatory effects in an autoimmune disease.[19]

| Study Type | Subjects | Anatabine Dosage | Key Findings | Reference |

| Clinical Trial | Patients with Hashimoto's | 9-24 mg/day (oral lozenges) | Significant reduction in absolute serum Thyroglobulin Antibody (TgAb) levels vs. placebo. | [20] |

| Preclinical | CBA/J Mice with EAT | Supplemented drinking water | Reduced incidence of thyroiditis (62% vs 96% in controls); Reduced median severity score (0.5 vs 2.0); Lowered TgAb levels. | [8][21][22] |

General Anti-inflammatory Properties and Pharmacokinetics

Anatabine's broad anti-inflammatory effects have been characterized in standard models of inflammation.

-

Pharmacokinetics: Studies in rodents have shown that anatabine is bioavailable and brain-penetrant after systemic administration. Following intraperitoneal (i.p.) injection in rats, bioavailability was 68.6%, with a half-life of 68.4 minutes.[23]

-

In Vivo Efficacy: In a mouse model of acute inflammation induced by LPS, anatabine dose-dependently inhibited the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) while increasing the anti-inflammatory cytokine IL-10.[7][9] In rats, it caused a dose-dependent reduction in carrageenan-induced paw edema.[23]

| Parameter | Species | Administration | Dose | Value | Reference |

| Bioavailability | Rat | i.p. | 2 & 5 mg/kg | 68.6% | [23] |

| Half-life (t₁/₂) | Rat | i.v. | 1 mg/kg | 68.4 min | [23] |

| Cₘₐₓ | Rat | i.p. | 2 mg/kg | 1.18 µg/mL | [23] |

| Cₘₐₓ | Rat | i.p. | 5 mg/kg | 2.73 µg/mL | [23] |

Key Experimental Protocols

This section details the methodologies for several key experiments central to anatabine research.

Enantioselective Synthesis of (R)-(+)-Anatabine

The availability of optically pure enantiomers is critical for pharmacological studies. A robust two-step procedure has been developed for this purpose.[24][25]

Workflow for Enantioselective Synthesis:

-

Formation of Chiral Ketimine: To a solution of (1R,2R,5R)-(+)-2-hydroxy-3-pinanone in toluene, an equimolar amount of 3-(aminomethyl)pyridine is added. The mixture is refluxed using a Dean-Stark apparatus to remove water, driving the reaction to completion to form the chiral Schiff base. Reaction progress is monitored by thin-layer chromatography (TLC).[24]

-

Enantioselective C-Alkylation: The crude chiral ketimine is dissolved in anhydrous THF and cooled to -78°C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) is added slowly for deprotonation. Subsequently, cis-1,4-dichloro-2-butene is added, and the reaction proceeds for several hours.[24]

-

Hydrolysis and Intramolecular Cyclization: The reaction is quenched with water and the product is extracted. The chiral auxiliary is removed by treatment with aqueous HCl. The solution is then made strongly basic (pH > 10) with NaOH and heated, which induces intramolecular N-alkylation (cyclization) to form the final (R)-(+)-anatabine product.[24] Purification is achieved via silica gel column chromatography.[24]

In Vivo LPS-Induced Inflammation Model

This model is standard for assessing the acute anti-inflammatory activity of a compound.[7]

-

Animals: Wild-type mice (e.g., C57BL/6) are used.

-

Treatment: Animals are pre-treated with anatabine (via oral gavage or i.p. injection) or vehicle control.

-

Inflammatory Challenge: After a set pre-treatment time (e.g., 1-2 hours), mice are challenged with an i.p. injection of Lipopolysaccharide (LPS) to induce a systemic inflammatory response.

-

Endpoint Measurement: At a specified time post-LPS challenge (e.g., 2-4 hours), blood is collected to measure plasma cytokine levels (TNF-α, IL-6, IL-1β) using ELISA. Tissues such as the spleen and kidney can also be harvested to measure cytokine levels and assess the phosphorylation status of STAT3 and NF-κB via Western blot.[7]

Quantification of Anatabine in Biological Matrices

Accurate quantification is essential for pharmacokinetic studies and for use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[6][26][27]

-

Sample Preparation: Urine samples are spiked with a known concentration of an isotopically labeled internal standard (e.g., anatabine-d₄). For conjugated metabolites, samples may be treated with an enzyme like β-glucuronidase.[27]

-

Extraction: While older methods used solid-phase extraction (SPE), newer high-throughput methods use a "dilute-and-shoot" approach, where urine is simply diluted, filtered (e.g., through a 0.2 µm RC syringe filter), and directly injected into the LC-MS/MS system.[26][28]

-

LC-MS/MS Analysis:

-

Chromatography: Reverse-phase chromatography is used to separate anatabine from other alkaloids and matrix components.

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) is used. Specific precursor-to-product ion transitions are monitored for anatabine and its internal standard to ensure specificity and accurate quantification.[27]

-

-

Quantification: A calibration curve is generated using standards of known concentrations, and the concentration in unknown samples is determined by comparing the analyte/internal standard peak area ratio to this curve. The limit of quantitation (LOQ) for modern methods is typically in the low ng/mL range (e.g., 0.15 ng/mL in urine).[6]

Conclusion and Future Directions

Anatabine has evolved from a minor tobacco alkaloid used as a biomarker to a promising therapeutic agent with well-defined anti-inflammatory and neuromodulatory mechanisms. Its ability to potently inhibit the pro-inflammatory NF-κB and STAT3 pathways while simultaneously activating the cytoprotective NRF2 pathway makes it a compelling candidate for diseases with an underlying inflammatory pathology.

Preclinical studies have consistently demonstrated its efficacy in models of Alzheimer's disease and autoimmune thyroiditis, with an initial human trial confirming its immunomodulatory effects. Future research should focus on larger, long-term clinical trials to establish its safety and efficacy in these and other chronic inflammatory conditions. Furthermore, the development of synthetic analogs based on anatabine's structure could lead to new drugs with enhanced potency, selectivity, and pharmacokinetic properties, further unlocking the therapeutic potential of this fascinating natural compound.

References

- 1. Anatabine - Wikipedia [en.wikipedia.org]

- 2. (-)-Anatabine | C10H12N2 | CID 11388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Dietary Supplementation with the Solanaceae Plant Alkaloid Anatabine on Joint Pain and Stiffness: Results from an Internet-Based Survey Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anatabine ameliorates experimental autoimmune thyroiditis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Systems biology reveals anatabine to be an NRF2 activator - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chronic Anatabine Treatment Reduces Alzheimer’s Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BioKB - Relationship - Anatabine - inhibits - STAT3 [biokb.lcsb.uni.lu]

- 13. Chronic Anatabine Treatment Reduces Alzheimer's Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chronic Anatabine Treatment Reduces Alzheimer’s Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD | PLOS One [journals.plos.org]

- 15. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anatabine lowers Alzheimer's Aβ production in vitro and in vivo | AlzPED [alzped.nia.nih.gov]

- 18. Anatabine lowers Alzheimer's Aβ production in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anatabine Supplementation Decreases Thyroglobulin Antibodies in Patients With Chronic Lymphocytic Autoimmune (Hashimoto's) Thyroiditis: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anatabine supplementation decreases thyroglobulin antibodies in patients with chronic lymphocytic autoimmune (Hashimoto's) thyroiditis: a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. benchchem.com [benchchem.com]

- 25. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The In Vivo Profile of (-)-Anatabine: A Comprehensive Technical Review of Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Anatabine, a minor tobacco alkaloid also found in plants of the Solanaceae family, has garnered significant scientific interest for its potential therapeutic applications, primarily attributed to its anti-inflammatory properties.[1][2] This technical guide provides an in-depth review of the in vivo effects of this compound as demonstrated in various preclinical animal models. The subsequent sections will detail the experimental protocols, present quantitative data from key studies, and visualize the implicated signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.

Anti-Inflammatory and Immunomodulatory Effects

This compound has been extensively studied in animal models of acute and chronic inflammation, demonstrating consistent dose-dependent anti-inflammatory activity.[3] These effects are largely attributed to its ability to modulate key inflammatory signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[2][4]

Acute Inflammation Models

Lipopolysaccharide (LPS)-Induced Inflammation in Mice:

This model is a classical approach to induce a systemic inflammatory response. Intraperitoneal (i.p.) administration of anatabine has been shown to significantly reduce the production of pro-inflammatory cytokines.[2][3]

Experimental Protocol: Wild-type mice are challenged with an i.p. injection of LPS. This compound is administered, typically via i.p. injection, prior to or shortly after the LPS challenge. Plasma and tissue samples are collected to measure cytokine levels.[2]

Carrageenan-Induced Paw Edema in Rats:

This model is used to assess the efficacy of anti-inflammatory compounds on localized acute inflammation.

Experimental Protocol: Wistar rats receive a sub-plantar injection of carrageenan into the hind paw to induce edema. This compound is administered, often intraperitoneally, before the carrageenan injection. The volume of the paw is measured at various time points to quantify the extent of swelling and, consequently, the anti-inflammatory effect.[3][5]

Chronic Inflammation and Autoimmune Disease Models

Experimental Autoimmune Encephalomyelitis (EAE) in Mice (A Model for Multiple Sclerosis):

EAE is the most commonly used animal model for human multiple sclerosis. Studies have shown that anatabine can ameliorate the clinical course of EAE.[3][5]

Experimental Protocol: EAE is induced in mice, often C57BL/6, by immunization with a myelin oligodendrocyte glycoprotein (MOG) peptide in complete Freund's adjuvant, followed by pertussis toxin injections. Anatabine treatment, for instance through inhalation exposure, is initiated before or at the onset of clinical signs.[3] Neurological deficits and body weight are monitored daily.[3][5]

Experimental Autoimmune Thyroiditis (EAT) in Mice (A Model for Hashimoto's Thyroiditis):

This model replicates the key features of autoimmune thyroiditis. Anatabine has been shown to reduce the incidence and severity of thyroiditis in this model.[6][7][8]

Experimental Protocol: EAT is induced in susceptible mouse strains, such as CBA/J, by immunization with thyroglobulin (Tg).[6][7] Anatabine is administered in the drinking water.[7][8] The severity of thyroiditis is assessed through histopathological analysis of the thyroid gland, and serum levels of thyroglobulin antibodies (TgAb) and thyroid hormones are measured.[6][7]

Quantitative Data Summary

| Animal Model | Species | This compound Dosage & Route | Key Findings | Reference |

| LPS-Induced Inflammation | Mice | 5 mg/kg, i.p. | Reduced plasma TNF-α by 34.0% and IL-6 by 47.2%.[3] | [3] |

| Carrageenan-Induced Paw Edema | Rats | 1, 2, and 5 mg/kg, i.p. | Dose-dependent inhibition of paw swelling, with significant effects observed 1-3 hours post-carrageenan.[3][5] | [3][5] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mice | ~10 and ~20 mg/kg/day, inhalation | Reduced neurological deficits and body weight loss.[3][5] | [3][5] |

| Experimental Autoimmune Thyroiditis (EAT) | Mice (CBA/J) | Supplemented drinking water | Reduced incidence of thyroiditis (62% in treated vs. 96% in controls) and median severity score (0.5 vs. 2.0).[6][7][8] | [6][7][8] |

| Alzheimer's Disease (Tg APPsw) | Mice | Chronic oral treatment | Reduction in brain TNF-α and IL-6 levels.[2] | [2] |

| Alzheimer's Disease (Tg PS1/APPswe) | Mice | 10 and 20 mg/kg/day in drinking water | Significant reduction in β-amyloid plaque burden in the hippocampus and cortex.[4] | [4] |

Neuroprotective Effects in Neurodegenerative Disease Models

Beyond its anti-inflammatory properties, this compound has demonstrated neuroprotective potential in animal models of Alzheimer's disease.

Transgenic Mouse Models of Alzheimer's Disease:

Studies utilizing transgenic mouse models that overexpress human amyloid precursor protein (APP), such as the Tg APPsw and Tg PS1/APPswe mice, have shown that chronic oral treatment with anatabine can mitigate some of the key pathological features of the disease.[2][4]

Experimental Protocol: Transgenic mice and their wild-type littermates receive this compound in their drinking water over a prolonged period.[4] Brain tissue is then analyzed for levels of pro-inflammatory cytokines, amyloid-beta (Aβ) plaques, and activation of inflammatory signaling pathways.[2][4] Behavioral tests, such as the elevated plus maze and social interaction tests, are also employed to assess cognitive and behavioral deficits.[4][9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are underpinned by its interaction with several key intracellular signaling pathways.

NF-κB and STAT3 Signaling:

A primary mechanism of anatabine's anti-inflammatory action is the inhibition of NF-κB and STAT3 signaling pathways.[2] In various inflammatory contexts, anatabine has been shown to prevent the phosphorylation of both NF-κB and STAT3, which are critical transcription factors for the expression of pro-inflammatory genes.[2]

Caption: Inhibition of NF-κB and STAT3 Signaling by this compound.

NRF2 Signaling Pathway:

Recent evidence suggests that anatabine may also exert its effects through the activation of the Nuclear factor-erythroid factor 2-related factor 2 (NRF2) signaling pathway.[10] NRF2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Anatabine treatment has been shown to result in NRF2 translocation to the nucleus and the activation of MAPK signaling.

Caption: Activation of the NRF2 Antioxidant Pathway by this compound.

Experimental Workflow for a Typical In Vivo Study

The following diagram illustrates a generalized workflow for assessing the in vivo effects of this compound in an animal model of disease.

Caption: Generalized Experimental Workflow for In Vivo Studies of this compound.

Conclusion

The body of evidence from preclinical animal models strongly supports the anti-inflammatory and, to some extent, neuroprotective properties of this compound. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, STAT3, and NRF2, makes it a compelling candidate for further investigation in the context of inflammatory and neurodegenerative diseases. This technical guide, by consolidating experimental protocols, quantitative data, and mechanistic insights, aims to serve as a valuable resource for the scientific community to inform future research and development efforts centered on this promising natural alkaloid.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chronic Anatabine Treatment Reduces Alzheimer’s Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD | PLOS One [journals.plos.org]

- 5. In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Chronic Anatabine Treatment Reduces Alzheimer's Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Systems biology reveals anatabine to be an NRF2 activator - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of (-)-Anatabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Anatabine, a minor alkaloid found in plants of the Solanaceae family, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's mechanisms of action, supported by a comprehensive summary of quantitative data from preclinical studies. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate the replication and further exploration of its therapeutic potential. The guide also includes visualizations of the core signaling pathways modulated by this compound, offering a clear perspective on its multifaceted anti-inflammatory effects.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide range of chronic diseases, including autoimmune disorders, neurodegenerative diseases, and cardiovascular conditions. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This compound, a compound structurally similar to nicotine but with a distinct pharmacological profile, has demonstrated significant anti-inflammatory activity in various preclinical models.[1] Its ability to modulate key inflammatory signaling pathways, such as NF-κB, STAT3, and NRF2, positions it as a compelling candidate for further investigation and development.[1][2][3] This document serves as a technical resource for researchers and drug development professionals, consolidating the existing knowledge on the anti-inflammatory properties of this compound.

Mechanisms of Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating the activity of critical transcription factors involved in the inflammatory response.

Inhibition of NF-κB and STAT3 Signaling Pathways

Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) are key transcription factors that orchestrate the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] In various in vitro and in vivo models, this compound has been shown to inhibit the phosphorylation and subsequent activation of both NF-κB (specifically the p65 subunit) and STAT3.[3][4] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4]

Activation of the NRF2 Antioxidant Response Pathway

Recent systems biology approaches have identified this compound as an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[2] NRF2 is a master regulator of the cellular antioxidant response, inducing the expression of a battery of cytoprotective genes. By activating NRF2, this compound can mitigate oxidative stress, which is a key contributor to inflammation. The activation of NRF2 by this compound is a unique characteristic not shared by other tobacco alkaloids like nicotine. There is also evidence of crosstalk between the NRF2 and NF-κB pathways, where NRF2 activation can lead to the suppression of NF-κB signaling, further contributing to the anti-inflammatory effects of this compound.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize the key findings from both in vitro and in vivo experiments.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | Anatabine Concentration | Measured Parameter | Result | Reference |

| Human Microglia, SH-SY5Y, HEK293, Human Blood Mononuclear Cells | Lipopolysaccharide (LPS) or TNF-α | Not specified | Phosphorylation of STAT3 and NF-κB | Inhibition of phosphorylation | [3] |

| NRF2 Reporter Cells | - | 250 µM | NRF2 Activation | Statistically significant activation (p < 0.05) | |

| 7W CHO cells | - | ~640 µg/ml (IC50) | Aβ1-40 and Aβ1-42 production | Inhibition | [5] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Inflammatory Challenge | Anatabine Dosage | Measured Parameter(s) | Result(s) | Reference |

| C57BL/6 Mice | LPS | 5 mg/kg (i.p.) | Plasma TNF-α and IL-6 levels | 34.0% and 47.2% reduction, respectively | [1] |

| C57BL/6 Mice | LPS | 1, 2, and 5 mg/kg (i.p.) | Pro-inflammatory cytokines | Dose-dependent inhibition | [1] |

| Rats | Carrageenan-induced paw edema | 1, 2, and 5 mg/kg (i.p.) | Paw edema | Dose-dependent reduction | [1] |

| C57BL/6 Mice | Dextran Sulfate Sodium (DSS)-induced colitis | 20 mg/kg/day (oral) | Colonic IL-6, KC, TNF-α, IL-1α, G-CSF, and IL-10 levels | Significant reduction in pro-inflammatory cytokines and increase in IL-10 | [4] |

| Tg APPsw Mice (Alzheimer's model) | Chronic neuroinflammation | Not specified (oral) | Brain TNF-α and IL-6 levels, STAT3 phosphorylation | Reduction in cytokine levels and inhibition of STAT3 phosphorylation | [3] |

| Experimental Autoimmune Encephalomyelitis (EAE) Mice | MOG35-55 peptide | ~10 and ~20 mg/kg/day (inhalation) | Neurological deficits and bodyweight loss | Reduction in neurological deficits and bodyweight loss | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. Systems biology reveals anatabine to be an NRF2 activator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systems biology reveals anatabine to be an NRF2 activator [pmiscience.com]

- 3. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

(-)-Anatabine's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Anatabine, a minor alkaloid found in tobacco and other Solanaceous plants, has garnered significant scientific interest for its potential therapeutic effects, particularly its anti-inflammatory properties.[1][2] Structurally similar to nicotine, this compound interacts with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for various physiological processes. This technical guide provides an in-depth overview of the interaction between this compound and nAChRs, focusing on its binding affinity, functional activity, and the downstream signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.

Quantitative Data: Binding Affinity and Functional Potency

This compound exhibits a distinct pharmacological profile at various nAChR subtypes. The following tables summarize the quantitative data from in vitro studies, providing a comparative look at its binding affinity and functional potency.

Table 1: Competitive Binding Affinities of this compound at Human nAChR Subtypes

| nAChR Subtype | Radioligand | Parameter | Value (µM) |

| α4β2 | [3H]-Epibatidine | IC50 | 0.7 ± 0.1[3] |

IC50 (Half-maximal inhibitory concentration) values were determined through competitive radioligand binding assays.

Table 2: Functional Agonist Potency of this compound at Human nAChR Subtypes

| nAChR Subtype | Assay Type | Parameter | Value (µM) |

| α4β2 | Two-Electrode Voltage Clamp | EC50 | 6.1 ± 1.4 |

| α7 | Two-Electrode Voltage Clamp | EC50 | 158.5 ± 11.4 |

| α3β4 | Two-Electrode Voltage Clamp | EC50 | 70.6 ± 8.2 |

| α6/3β2β3 | Not Specified | EC50 | 3.6 ± 0.3 |

EC50 (Half-maximal effective concentration) values were determined using functional assays.

Experimental Protocols

The characterization of this compound's interaction with nAChRs relies on established pharmacological techniques. The primary methods are radioligand binding assays to determine affinity and electrophysiological assays to measure functional activity.

Radioligand Competition Binding Assay

This method is employed to determine the binding affinity (expressed as IC50 or Ki) of a test compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity of this compound for a specific nAChR subtype (e.g., α4β2).

Materials:

-

Cell membranes prepared from a cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells).

-

Radioligand with high affinity for the target receptor (e.g., [3H]-epibatidine).

-

This compound stock solution.

-

Unlabeled competitor with known high affinity for the receptor to determine non-specific binding (e.g., nicotine).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (pre-soaked in a solution like 0.5% polyethylenimine).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target nAChR subtype in ice-cold binding buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes, radioligand, and binding buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of an unlabeled competitor.

-

Competition: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit a sigmoidal dose-response curve to the data to determine the IC50 value.

References

(-)-Anatabine as an NRF2 Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Anatabine, a minor alkaloid found in plants of the Solanaceae family, has demonstrated significant anti-inflammatory properties in various preclinical models.[1][2] Recent research has elucidated a key mechanism underlying these effects: the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][3] NRF2 is a master transcriptional regulator of the cellular antioxidant and cytoprotective response, making it a compelling therapeutic target for a range of diseases characterized by oxidative stress and inflammation.[3][4] This technical guide provides an in-depth overview of this compound as an NRF2 activator, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Mechanism of Action: NRF2 Activation

This compound has been shown to induce the nuclear translocation of NRF2, which subsequently binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.[1] This activation of the NRF2 pathway is a unique characteristic of this compound among other tobacco alkaloids such as anabasine, cotinine, nornicotine, and nicotine, which do not exhibit the same effect.[1] The activation of NRF2 by this compound is concentration-dependent, with a statistically significant effect observed at 250 μM in a luciferase reporter assay.[1]

Furthermore, phosphoproteomic studies have revealed that this compound treatment leads to the activation of the MAPK signaling pathway, which is known to be involved in NRF2 activation by other compounds.[1]

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the NRF2-activating potential of this compound.

Table 1: NRF2/ARE Luciferase Reporter Assay Results

| Compound | Concentration (μM) | NRF2 Activation (Fold Change vs. Vehicle) | Cell Viability (%) |

| This compound | 250 | ~2.5 | >80 |

| 500 | ~3.0 | >80 | |

| Anabasine | Up to 500 | No significant activation | >80 |

| Cotinine | Up to 500 | No significant activation | >80 |

| Nornicotine | Up to 500 | No significant activation | >80 |

| Nicotine | Up to 500 | No significant activation | >80 |

| Sulforaphane | 10 | Positive Control | >80 |

| Dimethyl fumarate | 50 | Positive Control | >80 |

*Data is estimated from graphical representations in the source literature.[1][5]

Table 2: Phosphoproteomic Analysis of this compound Treatment

| Signaling Pathway | Key Proteins (Phosphorylation Status) | Result |

| MAPK Signaling | p38 MAPK, ERK1, JNK | Increased phosphorylation |

| p53 Signaling | p53 | Increased phosphorylation |

Qualitative data based on phosphoproteomic analysis described in "Systems biology reveals anatabine to be an NRF2 activator".[1][3] Specific quantitative fold-changes for individual phosphoproteins were not provided in the primary publication.

Experimental Protocols

NRF2/ARE Luciferase Reporter Assay

This assay is designed to quantify the activation of the NRF2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.

Materials:

-

HEK-293 cells stably transfected with an NRF2/ARE-luciferase reporter construct.[1]

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

96-well white, clear-bottom tissue culture plates.

-

This compound and other test compounds.

-

Positive controls (e.g., sulforaphane, dimethyl fumarate).[1]

-

Vehicle control (e.g., DMSO).

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

-

Luminometer.

-

Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

Procedure:

-

Cell Seeding: Seed the HEK-293 NRF2/ARE reporter cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

-

Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include wells for positive and vehicle controls.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[1][5]

-

Cell Lysis and Luciferase Measurement: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

-

Cell Viability Assessment: In a parallel plate, assess cell viability to ensure that the observed luciferase activity is not due to cytotoxic effects of the compounds.

-

Data Analysis: Normalize the luciferase readings to the cell viability data. Calculate the fold change in NRF2 activation for each treatment group relative to the vehicle control.[3]

Quantitative Real-Time PCR (qPCR) for NRF2 Target Genes

This method is used to measure the mRNA expression levels of NRF2 target genes (e.g., HMOX1, NQO1, GCLC) to confirm NRF2 activation.

Materials:

-

Cells or tissues treated with this compound or control.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

SYBR Green or TaqMan-based qPCR master mix.

-

Gene-specific primers for NRF2 target genes and a housekeeping gene (e.g., GAPDH, ACTB).

-

Real-time PCR instrument.

Procedure:

-

RNA Extraction: Isolate total RNA from the treated and control samples using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

-

Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression, normalized to the housekeeping gene.

Western Blotting for NRF2 and Phospho-Proteins

Western blotting is used to detect the levels of total NRF2 protein and the phosphorylation status of key signaling proteins.

Materials:

-

Cells or tissues treated with this compound or control.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against NRF2, phospho-p38 MAPK, total p38 MAPK, etc.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction: Lyse the cells or tissues in lysis buffer and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Conclusion

The identification of this compound as a potent activator of the NRF2 signaling pathway provides a significant advancement in understanding its molecular mechanisms of action.[1][3] This activity, in conjunction with its known anti-inflammatory effects through other pathways like NF-κB and STAT3, positions this compound as a promising candidate for further investigation in the context of diseases driven by oxidative stress and inflammation. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other NRF2 activators. Further research is warranted to fully elucidate the quantitative aspects of this compound's effects on the phosphoproteome and to evaluate its efficacy in preclinical models of NRF2-related diseases.

References

Methodological & Application

Enantioselective Synthesis of (-)-Anatabine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enantioselective synthesis of (-)-anatabine, a minor tobacco alkaloid of significant interest for its potential therapeutic properties as a nicotinic receptor agonist. The stereochemistry of anatabine is critical for its biological activity, making enantioselective synthesis the preferred method for obtaining enantiomerically pure forms for research and drug development. The protocol described herein utilizes a chiral auxiliary to achieve high enantiopurity.

Quantitative Data Summary

The enantioselective synthesis of this compound via the chiral ketimine approach consistently yields the product with good overall yield and excellent enantiomeric excess. Specific quantitative results can vary based on reaction scale and purification methods.

| Parameter | Value | Reference |

| Overall Chemical Yield | Good | [1][2][3] |

| Enantiomeric Excess (e.e.) | Excellent | [1][2][3] |

| Purity (after MTBE extraction and distillation) | >99% | [4][5] |

| Yield (using KtOBu as base) | 25% | [4][6] |

| Purity (using KtOBu as base) | 97% | [4][6] |

Experimental Protocols

The following protocols detail the key steps for the enantioselective synthesis of (S)-(-)-anatabine.

Protocol 1: Formation of Chiral Ketimine

This procedure describes the formation of the chiral Schiff base from (1S,2S,5S)-(-)-2-hydroxy-3-pinanone and 3-(aminomethyl)pyridine.[1][2][3]

Materials:

-

(1S,2S,5S)-(-)-2-hydroxy-3-pinanone

-

3-(aminomethyl)pyridine

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add an equimolar amount of (1S,2S,5S)-(-)-2-hydroxy-3-pinanone and 3-(aminomethyl)pyridine in toluene.

-

Reflux the mixture, allowing for the azeotropic removal of water.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.

-

Once the reaction is complete, remove the toluene under reduced pressure to yield the crude chiral ketimine. This crude product is often used in the subsequent step without further purification.

Protocol 2: Enantioselective Alkylation and Cyclization

This protocol outlines the crucial alkylation step to set the stereocenter, followed by deprotection and cyclization to form this compound.[4][7]

Materials:

-

Crude chiral ketimine from Protocol 1

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or Potassium tert-butoxide (KtOBu)

-

cis-1,4-dichloro-2-butene

-

Aqueous HCl

-

Aqueous NaOH

-

Methylene chloride or Methyl t-butyl ether (MTBE) for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the crude chiral ketimine in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of a strong, non-nucleophilic base such as LDA or KtOBu in THF to the reaction mixture and stir for 30 minutes to ensure complete formation of the aza-enolate.[4][7]

-

Add cis-1,4-dichloro-2-butene to the solution and allow the reaction to proceed at -78 °C for several hours.[7]

-

Quench the reaction by the addition of water.

-

Warm the mixture to room temperature and extract the product with an organic solvent like methylene chloride or MTBE.[4][7]

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

-

Treat the resulting crude product with aqueous HCl and stir at room temperature to induce acidic hydrolysis and remove the chiral auxiliary.[7]

-

After hydrolysis is complete, basify the aqueous solution with NaOH to a pH > 10.

-

Heat the basic aqueous layer to induce intramolecular N-alkylation (cyclization) to form (S)-(-)-anatabine.[7]

-

Extract the final product with methylene chloride or MTBE.

-

Purify the crude (S)-(-)-anatabine by silica gel column chromatography or distillation to obtain the pure enantiomer.[4][7]

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for the enantioselective synthesis of this compound.

Logical Relationships in Synthesis

Caption: Key logical relationships in the enantioselective synthesis of this compound.

References

- 1. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. US8207346B2 - Methods of synthesizing anatabine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

Application Note: Quantification of (-)-Anatabine in Human Plasma using a Validated HPLC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of (-)-anatabine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or tobacco exposure studies. The methodology employs a straightforward protein precipitation for sample preparation, followed by a rapid and selective LC-MS/MS analysis. This method has been adapted from a validated procedure for the closely related isomer, anabasine, and provides the necessary performance characteristics for reliable bioanalytical measurements.

Introduction

This compound is a minor alkaloid found in tobacco and is being investigated for various pharmacological activities. Accurate quantification of this compound in biological matrices like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for a validated HPLC-MS/MS method, offering high sensitivity, specificity, and throughput for the analysis of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound reference standard

-

Anatabine-d4 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (AR grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Instrumentation and Analytical Conditions

A validated LC-MS/MS method for the simultaneous quantification of tobacco alkaloids in urine provides the basis for the analytical conditions.[1] The mass spectrometry parameters are optimized for this compound.

Table 1: HPLC Parameters

| Parameter | Value |

| HPLC System | Agilent 1200 series or equivalent |

| Column | Phenomenex Luna C18, 5 µm, 50 x 4.6 mm ID[2] |

| Mobile Phase A | 6.5 mM Ammonium acetate in water, pH 10.5[1] |

| Mobile Phase B | Acetonitrile[1] |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Run Time | Approximately 6 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | AB Sciex API 4000 or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |

| MRM Transition (Anatabine) | To be determined empirically, but based on literature for similar compounds, a potential transition is m/z 161.1 -> 130.1 |

| MRM Transition (IS) | To be determined based on the selected internal standard (e.g., Anatabine-d4) |

| Collision Gas | Nitrogen |

| Source Temperature | 500 °C |

Sample Preparation

The sample preparation protocol is a protein precipitation method, which is efficient and provides clean extracts.

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of Anatabine-d4 in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject a portion of the supernatant directly into the LC-MS/MS system.

Method Validation

The validation parameters presented below are based on a validated method for anabasine, a structural isomer of anatabine, and are expected to be representative for this compound under the same analytical conditions.[2]

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | |

| LLOQ | ≤ 15% |

| Low QC | ≤ 15% |

| Mid QC | ≤ 15% |

| High QC | ≤ 15% |

| Inter-day Precision (%CV) | |

| LLOQ | ≤ 15% |

| Low QC | ≤ 15% |

| Mid QC | ≤ 15% |

| High QC | ≤ 15% |

| Intra-day Accuracy (% Bias) | |

| LLOQ | Within ±20% |

| Low QC | Within ±15% |

| Mid QC | Within ±15% |

| High QC | Within ±15% |

| Inter-day Accuracy (% Bias) | |

| LLOQ | Within ±20% |

| Low QC | Within ±15% |

| Mid QC | Within ±15% |

| High QC | Within ±15% |

| Recovery | > 90% |

Protocols

Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., Anatabine-d4) in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.

Preparation of Calibration Curve and Quality Control Samples

-

Calibration Standards: Spike known concentrations of the this compound working solutions into blank human plasma to obtain final concentrations ranging from 1 to 1000 ng/mL.

-